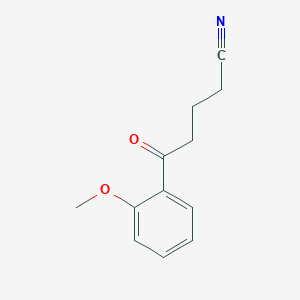

5-(2-Methoxyphenyl)-5-oxovaleronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(2-Methoxyphenyl)-5-oxovaleronitrile” is a complex organic molecule. Organic compounds like this often have applications in various fields such as medicine, materials science, and chemistry .

Synthesis Analysis

While specific synthesis methods for “5-(2-Methoxyphenyl)-5-oxovaleronitrile” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a compound with a 2-methoxyphenyl group was synthesized by refluxing aniline and 3-hydroxy-4-methoxybenzaldehyde .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Biological Activities

Research has shown that oxovanadium complexes with various ligands, including those related to 5-(2-Methoxyphenyl)-5-oxovaleronitrile, exhibit significant biological and medicinal activities. These complexes demonstrate considerable in vitro antibacterial activity against Gram-negative and Gram-positive microorganisms. Additionally, they display cytotoxicity and potential antituberculosis activity, as evidenced by their potency against Mycobacterium tuberculosis. The DNA binding and nuclease activities of these compounds have also been studied, showing notable DNA cleavage potential (Gajera, Mehta, & Patel, 2015).

Electrochemical Detection of DNA

Methoxyphenyl groups, similar to those in 5-(2-Methoxyphenyl)-5-oxovaleronitrile, have been evaluated as oxidizable labels for electrochemical detection of DNA. These labels, when incorporated into DNA, allow for its electrochemical detection, offering a novel approach for DNA analysis and potentially for the development of biosensors (Šimonová et al., 2014).

Development of New Pharmaceuticals

Research focusing on the development of new, efficient, and low-toxicity medicines has explored compounds based on derivatives of 5-(2-Methoxyphenyl)-5-oxovaleronitrile. These studies aim to create competitive alternatives to expensive imported medicines and have examined the relationship between chemical structure and biological activity, particularly in antimicrobial applications (Samelyuk & Kaplaushenko, 2013).

Chiral Catalysis

In the field of chiral catalysis, the introduction of an electron-donating 4-methoxyphenyl group has been found to inhibit undesirable cyclization, thereby enhancing stereoselectivity in conjugate additions. This research contributes to the development of enantioselective synthetic methodologies, which are crucial in the production of various pharmaceuticals and fine chemicals (Misaki, Choi, Morita, & Sugimura, 2015).

Serotonin Receptor Studies in Alzheimer's Disease

Molecules similar to 5-(2-Methoxyphenyl)-5-oxovaleronitrile have been used as molecular imaging probes in studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This research provides insights into the neurochemical alterations in Alzheimer's disease and may contribute to the development of targeted therapies (Kepe et al., 2006).

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWUGWNEDSRTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645186 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-5-oxovaleronitrile | |

CAS RN |

898786-49-7 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)